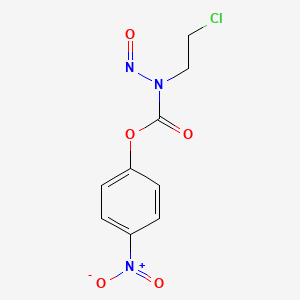
4-Nitrophenyl-N-(2-chloroethyl)carbamate
概要
説明
“4-Nitrophenyl-N-(2-chloroethyl)carbamate” is a chemical compound with the molecular formula C9H8ClN3O5 . It is used for research and development purposes and is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of new carbamates of 4-nitrophenylchloroformate, which includes “4-Nitrophenyl-N-(2-chloroethyl)carbamate”, has been achieved through a simple nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of “4-Nitrophenyl-N-(2-chloroethyl)carbamate” is represented by the formula C9H8ClN3O5 . The molecular weight of the compound is 273.63 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-Nitrophenyl-N-(2-chloroethyl)carbamate” are part of a simple nucleophilic substitution reaction . The products of these reactions were characterized using IR, NMR, Mass spectra, and CHN analysis .科学的研究の応用
Synthesis and Anticancer Activity : A study by Johnston et al. (1984) highlighted the synthesis of water-soluble nitrosoureas using an activated carbamate for potential anticancer applications. Their research showed significant anticancer activity against murine tumors, comparable to chloroethyl counterparts (Johnston et al., 1984).
Evaluation as Anticancer Agents : Reynolds et al. (2000) synthesized several new (2-chloroethyl)nitrosocarbamates as potential anticancer alkylating agents. These compounds showed good activity against various human tumor cell lines, although they were not active in vivo (Reynolds et al., 2000).
Metabolism by Rat Liver : Hodgson and Casida (1961) researched the metabolism of N:N-dimethyl-p-nitrophenyl carbamate by rat liver enzymes, providing insights into the metabolic pathways of similar compounds (Hodgson & Casida, 1961).
Allergic Contact Dermatitis : Bruze et al. (1990) studied occupational allergic contact dermatitis due to methylisothiazolinones in a cleansing cream, including the analysis of nitrophenyl-chloroethyl carbamate compounds (Bruze et al., 1990).
Photolabile Alcohol Protecting Groups : Loudwig and Goeldner (2001) introduced N-Methyl-N-(o-nitrophenyl)carbamates as new photoremovable alcohol protecting groups, indicating potential applications in chemistry (Loudwig & Goeldner, 2001).
Bioreductive Prodrugs : Hay et al. (1999) explored 4-nitrobenzyl carbamates as triggers for bioreductive drugs. They conducted a systematic study on substituent effects on the rate of fragmentation of these compounds, crucial for their efficiency as bioreductive drugs (Hay et al., 1999).
Synthesis of Anticancer Drug Lenvatinib : Sadineni et al. (2020) reported on the use of 4-nitrophenyl cyclopropylcarbamate for the synthesis of the anticancer drug lenvatinib, showcasing another application in pharmaceutical chemistry (Sadineni et al., 2020).
Nitric Oxide Release in Anticancer Activity : A study by Sarkar et al. (2015) discussed the release of nitric oxide by N-(2-chloroethyl)-N-nitrosoureas as a potential mechanism in their anticancer activity, suggesting a different mechanistic pathway for these compounds (Sarkar et al., 2015).
Safety And Hazards
When handling “4-Nitrophenyl-N-(2-chloroethyl)carbamate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
The compounds synthesized from 4-nitrophenylchloroformate, including “4-Nitrophenyl-N-(2-chloroethyl)carbamate”, have shown promising antibacterial, antifungal, and antioxidant activities . These compounds could serve as the base for the discovery of a new generation of antimicrobial and antioxidant agents .
特性
IUPAC Name |
(4-nitrophenyl) N-(2-chloroethyl)-N-nitrosocarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O5/c10-5-6-12(11-15)9(14)18-8-3-1-7(2-4-8)13(16)17/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJARBUJEJVGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971015 | |
| Record name | 4-Nitrophenyl (2-chloroethyl)nitrosocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl-N-(2-chloroethyl)carbamate | |
CAS RN |
55661-43-3 | |
| Record name | Carbamic acid, (2-chloroethyl)nitroso-, 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55661-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl-N-(2-chloroethyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl (2-chloroethyl)nitrosocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



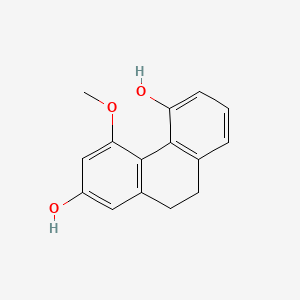
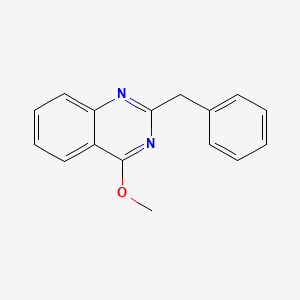
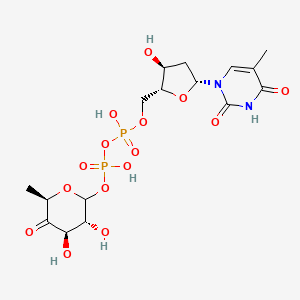
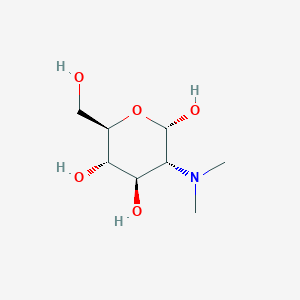
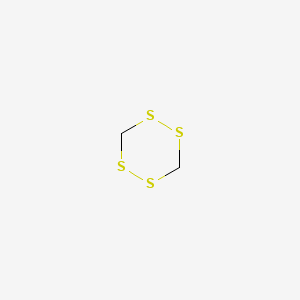
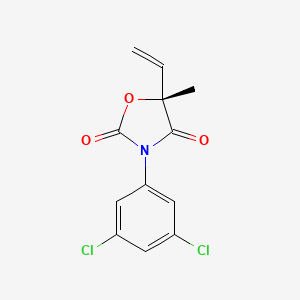
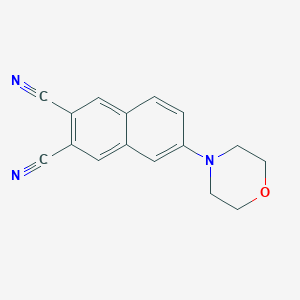
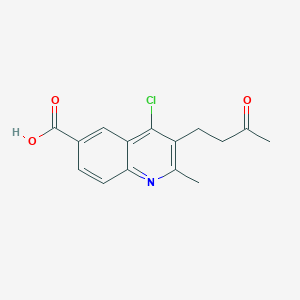
![2-Methoxy-6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B1204087.png)
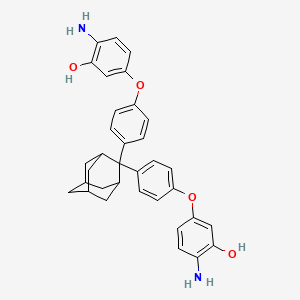
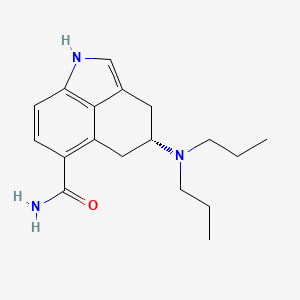
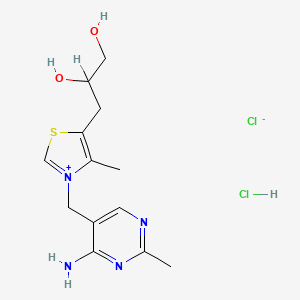
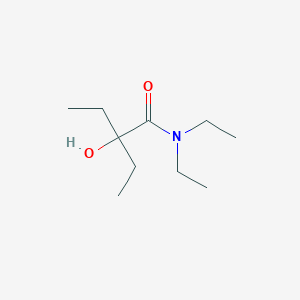
![[(2R,3R)-3-[(2S,3S)-3-(hydroxymethyl)oxiran-2-yl]oxiran-2-yl]methanol](/img/structure/B1204094.png)